molecular formula C13H10Cl2N2O B15282729 2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide

2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide

Cat. No.: B15282729
M. Wt: 281.13 g/mol
InChI Key: CRIBSQBXOXZJKO-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with an isonicotinamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with isonicotinic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Halogenating agents, nucleophiles, and bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide include:

  • 2-chloro-5-methylphenyl isocyanate
  • 2-chloro-5-methylphenol
  • N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-methylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H10Cl2N2O/c1-8-2-3-10(14)7-11(8)17-13(18)9-4-5-16-12(15)6-9/h2-7H,1H3,(H,17,18)

InChI Key

CRIBSQBXOXZJKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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